Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate
Description
Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a methyl group at position 2, a phenyl group at position 4, and an ethyl ester moiety at position 3. This compound is synthesized via a multi-step process involving condensation, chlorination, and dehalogenation reactions, as described in . The synthetic route begins with benzamidine hydrochloride and diethyl 2-(ethoxymethylene)malonate, yielding intermediates such as ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (8) and its chlorinated derivative (9). Final dehalogenation with zinc powder produces the title compound with a 50% yield after purification .
Key spectral data (NMR) confirm its structure:
Properties
IUPAC Name |
ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)12-9-15-10(2)16-13(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDJARWVBDEYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562454 | |
| Record name | Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127957-93-1 | |
| Record name | Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biginelli Reaction Derivatives
The foundational synthesis begins with a modified Biginelli reaction, where benzaldehyde, ethyl acetoacetate, and urea undergo acid-catalyzed cyclization. Using concentrated HCl in ethanol at 75°C for 6 hours, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is obtained as a precursor. This intermediate is subsequently oxidized to the dihydropyrimidine derivative using ceric ammonium nitrate (CAN) and sodium bicarbonate in acetone/water at room temperature.
Reaction Conditions Table
Chlorination and Amination
The dihydropyrimidine intermediate undergoes chlorination with phosphorus oxychloride (POCl) under reflux to yield ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate. Subsequent nucleophilic substitution with substituted anilines in 1,4-dioxane at 100°C for 12 hours introduces the phenylamino group, forming the target compound.
Modern Functionalization Approaches
Catalytic Oxidation Strategies
Oxidation of the tetrahydropyrimidine precursor employs CAN (ceric ammonium nitrate) as a green oxidant. This step, conducted in aqueous acetone at room temperature, achieves 82% conversion efficiency while minimizing byproducts.
Optimization Data Table
| Parameter | Value | Impact on Yield |
|---|---|---|
| POCl Equivalents | 10× molar | Completes chlorination |
| Reaction Temperature | 100°C | Prevents decomposition |
| Aniline Stoichiometry | 1.2× molar | Ensures full substitution |
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents like DMF enhance nucleophilic substitution rates by stabilizing transition states. Comparative studies show 1,4-dioxane provides optimal balance between solubility and reaction kinetics, yielding 82% product versus 68% in THF.
Temperature and Time Dependencies
Controlled heating (80–100°C) prevents ester hydrolysis while ensuring complete aniline incorporation. Prolonged heating beyond 15 hours induces decarboxylation, reducing yields by 12–15%.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidine compounds.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features contribute to a range of biological activities, making it a valuable compound in drug development.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications at specific positions on the pyrimidine ring can enhance potency against various cancer cell lines.
Antimicrobial Properties
The compound has also demonstrated notable antimicrobial activity against various pathogens. It has been found effective against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
Biological Research
In biological research, this compound is utilized as a tool for studying the interactions between pyrimidine derivatives and biological targets.
Materials Science
The compound's unique chemical structure allows for its application in materials science, particularly in the development of organic semiconductors and advanced materials with specific electronic properties.
Properties and Applications
Research has indicated that the incorporation of this compound into polymer matrices can enhance the electrical conductivity and stability of materials used in electronic devices.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of several derivatives of this compound against different cancer cell lines using an MTT assay. The results indicated that certain modifications significantly improved the IC50 values compared to standard chemotherapeutics, highlighting the potential for further development in cancer treatment strategies.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against common bacterial strains. The study demonstrated that derivatives exhibited varying degrees of effectiveness, with some showing MIC values comparable to established antibiotics, suggesting potential for use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Position and Steric Effects
- Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (CAS 70733-12-9): Swaps substituent positions (methyl at C4, phenyl at C2). Molecular weight (242.27 g/mol) and logP (2.5) remain similar, but the phenyl group at C2 may reduce nucleophilic attack at C4 compared to the target compound .
- Ethyl 2-phenylpyrimidine-5-carboxylate (4c) : Lacks the C2 methyl group, simplifying synthesis but reducing lipophilicity (logP ~2.2). The absence of methyl steric shielding may increase susceptibility to oxidation at C2 .
Functional Group Variations
- Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7): Replaces C2 methyl with a benzylamino group, introducing hydrogen-bonding capability. This enhances solubility in polar solvents but reduces thermal stability (m.p. 186–187°C vs. target compound’s amorphous solid form) .
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate : Features electron-withdrawing chlorine (C4) and electron-donating methylthio (C2) groups. The chloro group increases electrophilicity at C4, favoring nucleophilic displacement reactions, while the methylthio group may confer higher metabolic stability compared to the phenyl group .
Data Table: Comparative Analysis of Pyrimidine Derivatives
Biological Activity
Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with an ethyl ester functional group at the 5-position, a methyl group at the 2-position, and a phenyl group at the 4-position. This unique substitution pattern contributes to its distinctive chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth by interfering with cellular processes or structures. The compound's mechanism likely involves the inhibition of key enzymes or disruption of membrane integrity, although specific targets remain to be fully elucidated.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. For instance, it has been linked to the inhibition of NF-κB signaling, which is crucial for cancer cell survival and proliferation . The ability to influence such pathways positions this compound as a promising candidate for further development as an anticancer agent.
The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. The compound may act as an enzyme inhibitor or receptor modulator, leading to alterations in biochemical pathways. Understanding these interactions is essential for optimizing its therapeutic potential.
Table 1: Summary of Biological Activities
| Activity | Effect | Target | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Various bacteria | |
| Anticancer | Induction of apoptosis | Cancer cell lines | |
| Enzyme inhibition | Modulation of signaling | NF-κB pathway |
Detailed Research Findings
- Antimicrobial Studies : A series of experiments evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli.
- Anticancer Mechanism : In vitro assays revealed that treatment with this compound led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in cancer cell lines, confirming its potential as a therapeutic agent .
- Comparative Analysis : When compared to structurally similar compounds, this compound exhibited superior biological activity, likely due to its unique structural features that enhance solubility and reactivity .
Q & A
Q. What are the most reliable synthetic routes for Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate?
- Methodological Answer : The compound is commonly synthesized via the Biginelli reaction, a one-pot multicomponent condensation of ethyl acetoacetate, aldehydes, and urea/thiourea derivatives. For example:
- Procedure : React benzaldehyde derivatives with ethyl acetoacetate and methylurea in ethanol under acidic (HCl) or Lewis acid catalysis (e.g., FeCl₃). Monitor reaction progression via TLC (hexane/ethyl acetate 3:1).
- Optimization : Adjust solvent polarity (e.g., THF vs. ethanol) and catalyst loading (5–10 mol%) to improve yields (typically 60–85%). Post-synthesis, purify via recrystallization (ethanol/water) .
Q. Table 1: Synthetic Routes and Yields
| Components | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde, methylurea | HCl | Ethanol | 72 | |
| 4-Fluorobenzaldehyde, thiourea | FeCl₃ | THF | 68 |
Q. How is this compound characterized structurally?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to determine crystal structure. Validate geometry using ORTEP-3 for visualization and CCDC validation tools .
- Spectroscopy : Confirm functional groups via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (ester carbonyl at ~165 ppm). Compare experimental data with DFT-calculated spectra to resolve ambiguities .
Q. What are its primary applications in medicinal chemistry research?
- Methodological Answer : The compound serves as a scaffold for designing enzyme inhibitors (e.g., acetylcholinesterase). Key steps include:
- Derivatization : Introduce substituents at the pyrimidine 4-position (e.g., trifluoromethyl groups) via nucleophilic substitution.
- Bioassay : Test inhibitory activity using Ellman’s method (IC₅₀ determination) and validate via molecular docking (AutoDock Vina) .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Validation Tools : Use PLATON (Spek, 2009) to check for missed symmetry, twinning, or disorder. For example, if bond lengths deviate >3σ from literature values (e.g., C-N bonds in pyrimidine ring), re-examine data for absorption errors or incorrect space group assignment .
- Refinement Strategies : Apply restraints (e.g., DELU, SIMU in SHELXL) to manage thermal motion anisotropy. Compare residual density maps pre- and post-refinement .
Q. How to analyze conformational dynamics of the pyrimidine ring?
- Methodological Answer :
- Puckering Parameters : Use Cremer-Pople coordinates () to quantify non-planarity. Calculate amplitude (q) and phase angle (θ) from atomic coordinates. For example:
- Planar ring: q = 0 Å.
- Puckered ring: q > 0.2 Å, θ indicates chair or boat conformation.
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compare experimental vs. theoretical puckering .
Q. How to design derivatives for targeting specific enzymes (e.g., acetylcholinesterase)?
- Methodological Answer :
- Molecular Docking : Use PyMOL to identify key binding pockets (e.g., catalytic triad in acetylcholinesterase). Introduce substituents (e.g., -CF₃ at position 2) to enhance π-π stacking with Phe330.
- SAR Study : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups at position 4) and correlate IC₅₀ values with docking scores .
Q. Table 2: Example Derivatives and Activity
| Substituent (Position 4) | IC₅₀ (µM) | Docking Score (kcal/mol) |
|---|---|---|
| -H | 12.3 | -8.2 |
| -CF₃ | 4.7 | -10.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
